2-Oxopropanethioamide

Description

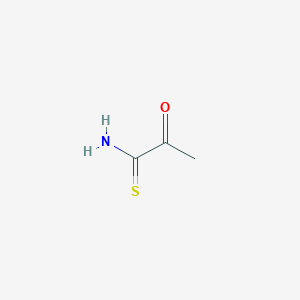

Structure

3D Structure

Properties

IUPAC Name |

2-oxopropanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDPUYMADCMXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Oxopropanethioamide and Its Analogues

Strategic Approaches to the Synthesis of the 2-Oxopropanethioamide Core Structure

The fundamental challenge in synthesizing 2-oxopropanethioamide lies in the efficient and selective introduction of the thioamide functionality adjacent to a ketone. Various strategies have been developed to address this, each with its own set of advantages and limitations.

Classical and Established Synthetic Routes to 2-Oxopropanethioamide

One of the earliest and most direct methods for the synthesis of 2-oxopropanethioamide involves the reaction of acetyl cyanide with hydrogen sulfide (B99878) gas. This reaction, typically carried out in the presence of a basic catalyst such as triethylamine, proceeds smoothly at room temperature. A continuous-flow process for this method has been developed, allowing for precise control over the dosing of the highly toxic hydrogen sulfide gas, leading to excellent yields and purity of the target compound. researchgate.net

Another established approach is the Willgerodt-Kindler reaction, which has been adapted for the synthesis of α-ketothioamides. This reaction typically involves the treatment of an aryl methyl ketone with elemental sulfur and an amine, such as morpholine. wikipedia.org While traditionally used for the synthesis of aryl anilides, modifications to this reaction, including the use of arylglyoxal hydrates as starting materials, have enabled the efficient synthesis of a variety of α-ketothioamides. tandfonline.comthieme-connect.com The reaction can be performed under solvent-free conditions, contributing to a greener synthetic protocol. thieme-connect.com

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| Acetyl Cyanide | Hydrogen Sulfide, Triethylamine | Room Temperature, Continuous Flow | 2-Oxopropanethioamide | 96% | researchgate.net |

| Arylglyoxal Hydrates | Secondary Amines, Elemental Sulfur | 80°C, Solvent-free | α-Ketothioamides | Good to High | tandfonline.comthieme-connect.com |

| Acetophenones | Elemental Sulfur, Morpholine | Reflux | α-Ketothioamides | Low to Moderate | cdnsciencepub.com |

Novel Reagents and Reaction Conditions in 2-Oxopropanethioamide Synthesis

In response to the hazards associated with hydrogen sulfide, a newer and safer route to 2-oxopropanethioamide has been developed utilizing commercially available 2,2-diethoxypropionitrile as the starting material. researchgate.net This multi-step process avoids the use of highly toxic reagents and offers the advantage of an isolable crystalline intermediate, which allows for better quality control in the downstream synthesis.

Recent advancements in the synthesis of α-ketothioamides have also explored metal-free reaction conditions. One such method involves the cleavage of the C=C bond in N,N-disubstituted enaminones in the presence of elemental sulfur and N,N-dimethyl-4-aminopyridine. acs.org This approach allows for the formation of new C=S and C–N bonds in a cascade reaction. Another innovative metal-free method utilizes sulfoxonium ylides, which react with primary or secondary amines in the presence of elemental sulfur to afford α-ketothioamides in good to excellent yields at room temperature. acs.org

| Starting Material | Reagents | Conditions | Product | Key Advantage | Reference |

| 2,2-Diethoxypropionitrile | (multi-step) | Not specified | 2-Oxopropanethioamide | Avoids H₂S | researchgate.net |

| N,N-disubstituted enaminones | Elemental Sulfur, DMAP | Not specified | N,N-disubstituted α-keto thioamides | Metal-free | acs.org |

| Sulfoxonium ylides | Primary/Secondary Amines, Elemental Sulfur | Room Temperature | α-Ketothioamides | Metal-free, Mild conditions | acs.org |

Catalytic Transformations for the Formation of 2-Oxopropanethioamide

Catalysis offers a powerful tool for the synthesis of 2-oxopropanethioamide and its derivatives, often providing milder reaction conditions, higher selectivity, and improved efficiency compared to stoichiometric methods.

Transition Metal-Catalyzed Synthesis of 2-Oxopropanethioamide

While specific examples of transition metal-catalyzed synthesis of 2-oxopropanethioamide are not extensively reported, analogous transformations for the synthesis of α-ketothioamides and thioamides in general suggest potential catalytic routes. For instance, cobalt-catalyzed C-H allylation of ferrocene thioamides has been demonstrated, highlighting the utility of transition metals in functionalizing thioamide-containing molecules. acs.org The thioamide directing group plays a crucial role in the C-H activation step. Such strategies could potentially be adapted for the synthesis of substituted 2-oxopropanethioamide derivatives.

Organocatalytic Approaches to 2-Oxopropanethioamide Derivatives

Organocatalysis has emerged as a valuable strategy in asymmetric synthesis, and its application to the formation of thioamide-containing compounds is an active area of research. While direct organocatalytic routes to 2-oxopropanethioamide are not well-documented, the use of β-ketothioamides as precursors in organocatalytic reactions to construct complex heterocyclic frameworks is known. chim.it For example, optically active thiophenes can be synthesized from β-ketothioamides and α,β-unsaturated aldehydes using an organocatalyst. This suggests the potential for developing organocatalytic methods for the asymmetric functionalization of a pre-formed 2-oxopropanethioamide core or for the enantioselective synthesis of its derivatives.

Synthesis of Structurally Diverse 2-Oxopropanethioamide Derivatives and Congeners

The development of synthetic methodologies that allow for the introduction of structural diversity into the 2-oxopropanethioamide scaffold is crucial for exploring its potential in various applications, including drug discovery.

The Willgerodt-Kindler reaction provides a viable route for the synthesis of aryl-substituted α-ketothioamides. tandfonline.comthieme-connect.comcdnsciencepub.com By starting with different substituted arylglyoxals or acetophenones, a range of derivatives with varying electronic and steric properties on the aromatic ring can be prepared. This method is particularly useful for generating libraries of compounds for structure-activity relationship studies.

Furthermore, the synthesis of N-substituted 2-oxopropanethioamide derivatives can be achieved through various thioamidation reactions. While direct N-substitution on 2-oxopropanethioamide can be challenging, the synthesis can proceed by using substituted amines in the Willgerodt-Kindler reaction or in the reaction with sulfoxonium ylides. thieme-connect.comacs.org Additionally, general methods for the synthesis of thioamides from aldehydes, elemental sulfur, and amines can be adapted to produce N-substituted α-ketothioamides. researchgate.net These approaches allow for the introduction of a wide array of substituents on the nitrogen atom, further expanding the chemical space of 2-oxopropanethioamide analogues.

| Method | Starting Materials | Type of Derivative | Key Features |

| Willgerodt-Kindler Reaction | Substituted Arylglyoxals/Acetophenones, Amines, Sulfur | Aryl- and N-substituted α-ketothioamides | Versatile for aromatic substitution. |

| Sulfoxonium Ylide Reaction | Sulfoxonium Ylides, Substituted Amines, Sulfur | N-substituted α-ketothioamides | Mild, metal-free conditions. |

| Three-Component Reaction | Aldehydes, Substituted Amines, Sulfur | N-substituted thioamides | Adaptable for α-keto systems. |

Functionalization Strategies of the 2-Oxopropanethioamide Scaffold

The 2-oxopropanethioamide scaffold, with its reactive keto and thioamide functionalities, presents multiple opportunities for chemical modification to generate a diverse range of analogues. While direct functionalization of 2-oxopropanethioamide is not extensively reported, strategies applied to other thioamides and α-keto thioamides can be extrapolated to this scaffold.

The thioamide group is a versatile functional handle. It can be exploited in peptide synthesis and functionalization through silver(I)-promoted coupling with carboxylic acids. unimelb.edu.au This reaction proceeds through an isoimide intermediate, which can then be trapped by various nucleophiles to introduce new functionalities. unimelb.edu.au Thioamides also serve as precursors to peptide amidoximes, which can direct C-H functionalization at specific sites. unimelb.edu.au

Another approach to functionalization involves the reaction of the thioamide with electrophiles at the sulfur atom, which can be followed by further transformations. The inherent nucleophilicity of the sulfur in the thioamide moiety allows for reactions that can lead to the formation of various heterocyclic systems.

The α-keto group in 2-oxopropanethioamide provides another site for modification. For instance, α-keto thioamides can be synthesized from α-azido ketones through a metal-free oxidative-amidation strategy. organic-chemistry.org This suggests that the keto group could be derived from other functionalities, or it could be a handle for introducing substituents at the α-position.

The methyl group of the acetyl moiety could potentially be functionalized through enolate chemistry, allowing for the introduction of various substituents at the C3 position, leading to a wide array of analogues.

A summary of potential functionalization reactions applicable to the 2-oxopropanethioamide scaffold is presented in the interactive table below.

| Functional Group | Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Thioamide | Ag(I)-promoted coupling | Carboxylic acids, Ag(I) salts | Functionalized imides/amides | unimelb.edu.au |

| Thioamide | C-H Functionalization (via amidoxime) | - | C-H functionalized analogues | unimelb.edu.au |

| α-Keto group | Synthesis from α-azido ketones | Elemental sulfur, amines | Substituted α-keto thioamides | organic-chemistry.org |

| Methyl group | Enolate chemistry | Base, electrophile | C3-substituted analogues | General knowledge |

Stereoselective Synthesis of Chiral 2-Oxopropanethioamide Analogues

The development of stereoselective methods for the synthesis of chiral thioamides is an active area of research, driven by the potential biological activity of enantiomerically pure compounds. While the stereoselective synthesis of chiral 2-oxopropanethioamide analogues has not been specifically detailed, several asymmetric strategies for related compounds can be considered.

One promising approach is the use of chiral catalysts in reactions that create a stereocenter. For example, cobalt-catalyzed asymmetric C-H functionalization has been successfully employed for the synthesis of planar chiral ferrocene thioamides. chinesechemsoc.orgchinesechemsoc.org This methodology, which utilizes a chiral CpxCo catalyst, allows for the enantioselective introduction of an allyl group onto the ferrocene backbone. chinesechemsoc.orgchinesechemsoc.org A similar strategy could potentially be adapted to introduce chirality into analogues of 2-oxopropanethioamide.

Copper(I)-catalyzed asymmetric conjugate addition/protonation with selenols and α-substituted α,β-unsaturated thioamides has been shown to produce chiral selenides with high enantioselectivity. researchgate.netnih.gov This reaction demonstrates the feasibility of creating stereocenters adjacent to a thioamide group.

Furthermore, the "absolute" asymmetric synthesis using a chiral crystal environment has been demonstrated for the photochemical hydrogen abstraction from achiral acyclic monothioimides, leading to optically active β-lactam derivatives. acs.org This solid-state photochemical approach offers a unique method for generating chirality without the need for chiral reagents or catalysts.

The table below summarizes some of the key findings in the stereoselective synthesis of chiral thioamide-containing compounds.

| Reaction Type | Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Asymmetric C-H Allylation | Chiral CpxCo catalyst | Ferrocene thioamides | Planar chiral allylated ferrocenes | Up to 95% | chinesechemsoc.orgchinesechemsoc.org |

| Asymmetric Conjugate Addition | Cu(I) / Chiral Ligand | α,β-Unsaturated thioamides | Chiral β-selenothioamides | Up to >99% | researchgate.netnih.gov |

| Photochemical Asymmetric Synthesis | Chiral crystal environment | Achiral acyclic monothioimides | Optically active β-lactams | Not specified | acs.org |

Elucidation of Reaction Mechanisms and Reactivity Patterns of 2 Oxopropanethioamide

Nucleophilic and Electrophilic Reactions of 2-Oxopropanethioamide

The dual functionality of 2-Oxopropanethioamide allows it to participate in a range of nucleophilic and electrophilic reactions, with each functional group displaying distinct reactivity.

The thioamide group (-C(=S)NH2) is a versatile functional group. The sulfur atom, being larger and more polarizable than oxygen, renders the thiocarbonyl carbon more susceptible to nucleophilic attack compared to an amide. The nitrogen atom, on the other hand, can act as a nucleophile.

In the synthesis of certain β-secretase (BACE-1) inhibitors, 2-Oxopropanethioamide is utilized as a key building block. akjournals.comresearchgate.netacs.org It undergoes condensation reactions with ketones, where the thioamide group participates in the formation of a new heterocyclic ring system. acs.orguni-graz.at For instance, it can react with a ketone in the presence of a suitable catalyst to form an imine intermediate, which then undergoes cyclocondensation. researchgate.net The formation of an ammonium (B1175870) hydrogen sulfide (B99878) species has been suggested to be important for its reactivity in certain reactions. acs.org

The synthesis of 2-Oxopropanethioamide itself can be achieved through the reaction of acetyl cyanide with hydrogen sulfide, often catalyzed by a base like triethylamine. akjournals.com This reaction highlights the nucleophilic addition of the hydrosulfide (B80085) ion to the nitrile group.

The α-keto group (-C(=O)-) in 2-Oxopropanethioamide provides a distinct electrophilic center. The carbonyl carbon is susceptible to attack by various nucleophiles. While specific studies detailing the reactions at the α-keto group of this particular molecule are not extensively documented in readily available literature, general principles of α-keto amide chemistry suggest several potential transformations.

These could include:

Nucleophilic addition: Reaction with organometallic reagents (e.g., Grignard reagents) or other carbon nucleophiles to form tertiary alcohols.

Reduction: Selective reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride, without affecting the thioamide group under controlled conditions.

Wittig reaction: Conversion of the keto group to an alkene.

The interplay between the reactivity of the thioamide and the α-keto group allows for sequential reactions, where one group can be reacted selectively while the other remains intact or is protected.

Pericyclic and Cycloaddition Reactions of 2-Oxopropanethioamide

Information regarding the direct participation of 2-Oxopropanethioamide in pericyclic and cycloaddition reactions is sparse in the reviewed literature. However, the presence of the thiocarbonyl group suggests potential for involvement in certain types of cycloadditions. Thioamides are known to act as dienophiles in Diels-Alder reactions, although their reactivity is generally lower than their oxo-counterparts. It is conceivable that under specific conditions, 2-Oxopropanethioamide could participate in [4+2] cycloadditions with suitable dienes.

Furthermore, the α-keto group could potentially be involved in [2+2] photocycloadditions. The thioamide functionality might also participate in 1,3-dipolar cycloadditions, either as the dipolarophile or as a precursor to a dipole. However, specific examples and mechanistic studies for 2-Oxopropanethioamide in these reaction types are not prominently reported.

Rearrangement Reactions and Fragmentation Pathways of 2-Oxopropanethioamide

Detailed studies on the rearrangement reactions and fragmentation pathways of 2-Oxopropanethioamide are not widely available. In general, thioamides can undergo certain types of rearrangements, such as the Willgerodt-Kindler reaction, although this typically requires specific substrates and conditions not directly applicable to the structure of 2-Oxopropanethioamide.

Under mass spectrometric conditions, fragmentation would likely be initiated by ionization at either the sulfur or oxygen atom, followed by characteristic cleavages. Potential fragmentation pathways could involve the loss of small neutral molecules such as H₂S, CO, or radicals. The specific fragmentation pattern would be instrumental in its analytical characterization. Research on the thermal fragmentation of related heterocyclic α-oxo ketenes has been conducted, which could provide insights into potential pathways for related structures. uni-graz.at

Mechanistic Investigations of 2-Oxopropanethioamide Transformations

The development of robust and scalable synthetic routes for 2-Oxopropanethioamide has necessitated mechanistic understanding to control impurity formation and optimize reaction conditions. acs.org In situ monitoring techniques, such as FTIR spectroscopy, have been employed to track reaction progress and understand the interplay of different species in solution. acs.org

Kinetic studies have been crucial in optimizing the synthesis of 2-Oxopropanethioamide. For instance, in the development of a new synthetic route, a design-of-experiment analysis was performed to understand the interdependencies of various factors, build a model, and map the process parameter reaction space. acs.org This approach allows for the identification of optimal operating conditions and prediction of their performance. acs.org

The synthesis of 2-Oxopropanethioamide via a continuous flow process has been developed, allowing for safe and scalable production. akjournals.com In this process, the reaction of acetyl cyanide with hydrogen sulfide proceeds smoothly at room temperature with a short residence time, indicating favorable kinetics under these conditions. akjournals.com The study highlighted that the formation of side-products can be attributed to an insufficient amount of hydrogen sulfide present in the solution during the reaction. akjournals.com

While detailed thermodynamic data such as enthalpy and entropy of reaction for the transformations of 2-Oxopropanethioamide are not explicitly reported in the surveyed literature, the successful development of manufacturing processes implies a favorable thermodynamic landscape for its formation under the optimized conditions. acs.org The solubility of reactants like hydrogen sulfide in various solvents is a critical thermodynamic parameter that has been considered in process development. acs.org

Interactive Data Table: Reaction Conditions for the Synthesis of 2-Oxopropanethioamide

| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl Cyanide | Hydrogen Sulfide | Triethylamine | Tetrahydrofuran | Room Temperature | - | akjournals.com |

| 2,2-Diethoxypropionitrile | Sodium Hydrogen Sulfide | Triethylamine Hydrochloride | Tetrahydrofuran | 25 | >97 (conversion) | acs.org |

| Acetyl Cyanide | Hydrogen Sulfide | Triethylamine | - (Flow) | Room Temperature | 96 | akjournals.com |

Isolation and Characterization of Reactive Intermediates in 2-Oxopropanethioamide Chemistry

The direct isolation and characterization of reactive intermediates are often challenging due to their short lifetimes and high reactivity. wikipedia.orglumenlearning.com These transient species typically exist at low concentrations and readily convert into more stable molecules. wikipedia.org The study of such intermediates in the chemistry of 2-oxopropanethioamide would likely involve a combination of spectroscopic techniques, chemical trapping experiments, and computational modeling. beilstein-journals.orgslideshare.netresearchgate.net

Inferred Reactive Intermediates from Thioamide Reactivity

Thioamides, the functional group class to which 2-oxopropanethioamide belongs, exhibit a rich and varied reactivity. The sulfur atom can act as a nucleophile, while the protons alpha to the thiocarbonyl group are acidic, facilitating the formation of enethiolates. researchgate.net These fundamental reactivity patterns suggest the potential for several types of reactive intermediates in the chemistry of 2-oxopropanethioamide.

One key intermediate that can be postulated is the enethiolate form of 2-oxopropanethioamide. This species would be generated by the deprotonation of the carbon atom adjacent to the thiocarbonyl group. The resulting enethiolate is a bidentate nucleophile, with potential reaction sites at both the sulfur and the α-carbon. The regioselectivity of its reactions with electrophiles would be influenced by the nature of the electrophile and the reaction conditions.

Evidence from Synthesis and Side-Product Formation

Insights into the reactivity of 2-oxopropanethioamide and its potential to form intermediates can be gleaned from studies on its synthesis. For instance, in the synthesis of 2-oxopropanethioamide from acetyl cyanide and hydrogen sulfide, the formation of side-products has been noted. akjournals.com These byproducts can arise from the reaction of the newly formed 2-oxopropanethioamide with unreacted starting materials, highlighting the nucleophilic character of the thioamide product itself. akjournals.com

Furthermore, the synthesis of thioamides from nitriles and a sulfur source can proceed through a thio-Ritter-type reaction, which involves the formation of a nitrilium ion intermediate. rsc.org While this is an intermediate in the formation of the thioamide, it underscores the types of reactive species that can be involved in the chemistry of related compounds.

Potential for Thiazole (B1198619) Ring Formation

Given the presence of a ketone and a thioamide group in the same molecule, 2-oxopropanethioamide possesses the structural motif conducive to intramolecular cyclization reactions, potentially leading to the formation of thiazole derivatives. Such reactions would likely proceed through transient intermediates.

Methods for Characterization

The definitive characterization of these putative reactive intermediates would necessitate advanced analytical techniques.

Spectroscopic Methods: Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy have been employed to monitor the synthesis of 2-oxopropanethioamide, providing real-time information about the reaction progress and the presence of transient species. researchgate.netacs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for detecting tetrahedral intermediates in acyl transfer reactions involving thioamides, could also be a valuable tool. researchgate.net

Chemical Trapping: This technique involves introducing a "trapping" agent into the reaction mixture that can react specifically with a short-lived intermediate to form a stable, isolable product. beilstein-journals.orgslideshare.net The structure of the trapped product provides evidence for the existence and nature of the reactive intermediate.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms and predicting the structures and energies of transient intermediates and transition states. uq.edu.ausumitomo-chem.co.jp Such studies could provide valuable theoretical support for the existence of proposed intermediates in the reactions of 2-oxopropanethioamide.

While direct experimental data on the isolation and characterization of reactive intermediates of 2-oxopropanethioamide is limited, the general principles of thioamide reactivity and indirect evidence from synthetic studies allow for the postulation of key transient species. Future research employing a combination of advanced spectroscopic, trapping, and computational methods will be crucial for the definitive elucidation of the reaction mechanisms and reactivity patterns of this important chemical compound.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 2 Oxopropanethioamide

High-Resolution Nuclear Magnetic Resonance Spectroscopic Analysis of 2-Oxopropanethioamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. For 2-oxopropanethioamide, NMR studies, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, are crucial for determining its covalent framework and conformational preferences.

While comprehensive, publicly available high-resolution NMR data for 2-oxopropanethioamide is limited, its synthesis and use as an intermediate have been reported, with ¹H and ¹³C NMR used for routine characterization. researchgate.net Based on its structure, the expected chemical shifts in ¹H NMR would include signals for the methyl protons and the amide protons. The ¹³C NMR spectrum would show resonances for the methyl carbon, the carbonyl carbon, and the thiocarbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Oxopropanethioamide

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | 2.0 - 2.5 | 25 - 35 |

| C=O | - | 190 - 200 |

| C=S | - | 200 - 210 |

| NH₂ | 7.0 - 9.0 | - |

Note: These are predicted values and can vary based on solvent and other experimental conditions.

Multi-Dimensional NMR Techniques for Conformational Analysis of 2-Oxopropanethioamide

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity of atoms within the molecule. libretexts.orgdiva-portal.orgresearchgate.net

COSY: A COSY experiment on 2-oxopropanethioamide would be expected to show correlations between protons that are coupled to each other, although for this simple molecule, such correlations would be minimal.

HSQC: An HSQC spectrum would reveal one-bond correlations between protons and the carbons to which they are directly attached. For instance, it would link the methyl proton signals to the methyl carbon signal.

Dynamic NMR Studies on Tautomerism and Rotational Barriers in 2-Oxopropanethioamide

2-Oxopropanethioamide has the potential to exist in tautomeric forms, primarily the keto-thioamide and the enol-thioimidic acid forms. Dynamic NMR spectroscopy is the ideal technique to study such equilibria and the kinetics of their interconversion. thermofisher.comrsc.orgsemanticscholar.orgmdpi.comencyclopedia.pub By acquiring spectra at different temperatures, it is possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the different tautomers. thermofisher.com This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process.

Furthermore, restricted rotation around the C-N bond of the thioamide group, due to its partial double bond character, gives rise to a rotational barrier. scispace.comkoreascience.krmontana.edunih.gov Dynamic NMR can be employed to measure the height of this barrier by analyzing the coalescence of signals from the two non-equivalent amide protons at elevated temperatures. montana.edunih.gov Ab initio and other computational methods can complement these experimental studies by providing theoretical calculations of the rotational barriers. scispace.comkoreascience.kr

X-ray Crystallography and Neutron Diffraction Studies of 2-Oxopropanethioamide Crystalline Structures

Solid-State Molecular Packing and Intermolecular Interactions in 2-Oxopropanethioamide

In the solid state, molecules of 2-oxopropanethioamide would be expected to pack in a way that maximizes favorable intermolecular interactions. Hydrogen bonding would likely play a significant role, with the amide protons acting as hydrogen bond donors and the carbonyl oxygen and thiocarbonyl sulfur atoms acting as acceptors. These interactions would lead to the formation of supramolecular assemblies, such as chains or sheets. The specific packing arrangement would be dictated by the need to satisfy these hydrogen bonding interactions while achieving efficient space filling.

Polymorphism and Co-crystallization Phenomena of 2-Oxopropanethioamide

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules. acs.orgacs.orgresearchgate.net Different polymorphs can exhibit distinct physical properties. The existence of polymorphs of 2-oxopropanethioamide could be investigated through techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). researchgate.netrsc.org

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another possibility. nih.govijper.orgnih.gov By co-crystallizing 2-oxopropanethioamide with other molecules (co-formers) that can engage in hydrogen bonding or other non-covalent interactions, it might be possible to generate novel solid forms with tailored properties.

Vibrational Spectroscopy for Conformational and Electronic Structure Probing of 2-Oxopropanethioamide

The vibrational spectrum of 2-oxopropanethioamide would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds.

Table 2: Expected Characteristic Vibrational Frequencies for 2-Oxopropanethioamide

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H stretch | 3400 - 3200 |

| C-H stretch (methyl) | 3000 - 2850 |

| C=O stretch | 1720 - 1700 |

| N-H bend | 1650 - 1550 |

| C-H bend (methyl) | 1470 - 1370 |

| C=S stretch | 1250 - 1020 |

The precise positions of these bands can be influenced by factors such as hydrogen bonding and the solid-state packing arrangement. A detailed vibrational analysis, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the conformational and electronic structure of 2-oxopropanethioamide. ibm.comipmnet.rusci-hub.se Furthermore, any polymorphic forms of 2-oxopropanethioamide would be expected to exhibit distinct vibrational spectra, making IR and Raman spectroscopy powerful tools for their identification and characterization. americanpharmaceuticalreview.com

Infrared Spectroscopic Insights into 2-Oxopropanethioamide Hydrogen Bonding

Infrared (IR) spectroscopy is a powerful tool for probing the functional groups and intermolecular interactions within a molecule. In the case of 2-oxopropanethioamide, the IR spectrum is particularly informative regarding the nature of hydrogen bonding. The presence of both a primary thioamide (-CSNH2) and a ketone (C=O) group allows for the formation of various hydrogen bonds, significantly influencing the compound's physical and chemical properties.

The key vibrational bands in the IR spectrum of 2-oxopropanethioamide that provide evidence for hydrogen bonding are the N-H stretching, C=O stretching, and C=S stretching vibrations. In a non-associated state (e.g., in a dilute solution in a non-polar solvent), the N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the region of 3400-3500 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding of the N-H···O=C or N-H···S=C type leads to a broadening and shifting of these bands to lower wavenumbers, typically in the range of 3100-3300 cm⁻¹. The extent of this shift is indicative of the strength of the hydrogen bond.

Similarly, the C=O stretching vibration, typically observed around 1715 cm⁻¹ for an aliphatic ketone, will be red-shifted (moved to lower frequency) upon involvement in hydrogen bonding. The C=S stretching vibration, which is less intense and appears in the region of 850-600 cm⁻¹, can also be affected by hydrogen bonding, although the effect is often less pronounced and more complex to interpret due to coupling with other vibrations. In situ FTIR spectroscopy has been noted as a valuable tool for monitoring the synthesis of 2-oxopropanethioamide, suggesting its utility in tracking reaction progress and potentially intermolecular interactions in real-time. psu.edunist.gov

Table 1: Predicted Infrared Absorption Frequencies for 2-Oxopropanethioamide with and without Hydrogen Bonding

| Functional Group | Vibrational Mode | Expected Frequency Range (Non-H-bonded) (cm⁻¹) | Expected Frequency Range (H-bonded) (cm⁻¹) |

| N-H (Thioamide) | Symmetric & Asymmetric Stretch | 3400 - 3500 | 3100 - 3300 (broad) |

| C=O (Ketone) | Stretch | ~1715 | < 1715 |

| C=S (Thioamide) | Stretch | 850 - 600 | Shifted and potentially broadened |

| N-H (Thioamide) | Bend | ~1620 | Shifted |

Note: The data in this table is predictive and based on established principles of infrared spectroscopy. Specific experimental values for 2-oxopropanethioamide are not widely available in public literature.

Raman Spectroscopic Analysis of 2-Oxopropanethioamide Vibrational Modes

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that non-polar bonds or symmetric vibrations, which are weak or silent in the IR spectrum, can be strong in the Raman spectrum.

For 2-oxopropanethioamide, the C=S stretching vibration is expected to give a strong and more easily identifiable band in the Raman spectrum compared to the IR spectrum. This is a characteristic feature of thioamides. The C-C skeletal vibrations and the symmetric vibrations of the methyl group would also be prominent in the Raman spectrum.

Analysis of related thioamide compounds by Raman spectroscopy has shown that the vibrational modes are complex and often coupled. psu.edunih.govnih.gov For instance, the band assigned to the C=S stretch can be coupled with C-N stretching and N-H bending modes. A detailed vibrational analysis of 2-oxopropanethioamide would likely require computational modeling, such as Density Functional Theory (DFT) calculations, to accurately assign the observed Raman bands to specific vibrational modes.

Table 2: Predicted Raman Active Vibrational Modes for 2-Oxopropanethioamide

| Functional Group/Backbone | Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=S (Thioamide) | Stretch | 850 - 600 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Weak to Medium |

| C-C (Aliphatic) | Stretch | 1200 - 800 | Medium |

| N-H (Thioamide) | Stretch | 3400 - 3500 | Medium |

| C-H (Methyl) | Symmetric Stretch | ~2925 | Strong |

Note: This table presents predicted Raman shifts and intensities based on general spectroscopic principles and data from analogous compounds. Detailed experimental Raman data for 2-oxopropanethioamide is limited.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of 2-Oxopropanethioamide

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. For 2-oxopropanethioamide (C3H5NOS), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally measured value to confirm its molecular formula.

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion, which can then undergo fragmentation. The fragmentation pattern provides valuable structural information. For 2-oxopropanethioamide, several fragmentation pathways can be predicted based on the functional groups present.

One likely fragmentation pathway is α-cleavage adjacent to the carbonyl group, which could result in the loss of a methyl radical (•CH3) to form the [M-15]⁺ ion, or the loss of the thioamido radical (•CSNH2) to form the acetyl cation [CH3CO]⁺ (m/z 43). Another important fragmentation for carbonyl compounds is the McLafferty rearrangement, but this is not possible for 2-oxopropanethioamide due to the lack of a γ-hydrogen.

The thioamide group can also direct fragmentation. Cleavage of the C(O)-C(S) bond could lead to the formation of the thioformamide (B92385) radical cation [CH2NS]⁺˙ or related ions. The presence of nitrogen is often indicated by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for 2-oxopropanethioamide (MW = 103.15).

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for 2-Oxopropanethioamide

| Ion Formula | Calculated m/z | Proposed Fragment |

| [C3H5NOS]⁺˙ | 103.0092 | Molecular Ion |

| [C2H2NOS]⁺ | 88.9857 | [M - CH3]⁺ |

| [C2H3O]⁺ | 43.0184 | [M - CSNH2]⁺ |

| [CH3NS]⁺˙ | 59.0037 | Thioformyl methyl imine radical cation |

Electronic Absorption and Emission Spectroscopy of 2-Oxopropanethioamide

UV-Vis Spectroscopic Characterization of 2-Oxopropanethioamide Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to an excited state. The chromophores in 2-oxopropanethioamide, the carbonyl (C=O) and thiocarbonyl (C=S) groups, give rise to characteristic electronic transitions.

The carbonyl group typically exhibits a weak n → π* transition at around 270-300 nm and a strong π → π* transition at shorter wavelengths, usually below 200 nm. The thiocarbonyl group, being a better chromophore than the carbonyl group, shows a weak n → π* transition in the visible region (around 400-500 nm) and a strong π → π* transition in the UV region (around 250-300 nm).

Therefore, the UV-Vis spectrum of 2-oxopropanethioamide is expected to be a composite of the absorptions of these two chromophores. The presence of both groups might lead to some interaction and shifting of the absorption maxima compared to simple ketones and thioamides. The solvent can also influence the position of these bands; for instance, the n → π* transition typically undergoes a hypsochromic (blue) shift in polar solvents.

Table 4: Predicted UV-Vis Absorption Maxima for 2-Oxopropanethioamide

| Chromophore | Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| C=S | n → π | 400 - 500 | Low |

| C=S | π → π | 250 - 300 | High |

| C=O | n → π | 270 - 300 | Very Low |

| C=O | π → π | < 200 | High |

Note: This table is based on the general electronic transitions of carbonyl and thiocarbonyl chromophores. Specific experimental UV-Vis data for 2-oxopropanethioamide is not widely reported.

Circular Dichroism Spectroscopy of Chiral 2-Oxopropanethioamide Derivatives

Circular dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the study of chiral molecules. For a molecule to be CD active, it must be chiral and absorb light.

2-Oxopropanethioamide itself is an achiral molecule and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for example, by substitution at the α-carbon, the resulting chiral derivative would be CD active. The CD spectrum would show positive or negative bands corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and magnitude of the Cotton effect in the CD spectrum could provide valuable information about the absolute configuration and conformation of the chiral derivative.

Currently, there is no information available in the public domain regarding the synthesis or circular dichroism spectroscopy of chiral derivatives of 2-oxopropanethioamide. Therefore, this section remains a prospective area of research.

Theoretical and Computational Investigations of 2 Oxopropanethioamide

Quantum Chemical Calculations (DFT and Ab Initio) on 2-Oxopropanethioamide

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental electronic and structural properties of molecules. researchgate.netnih.gov These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and energy of a molecule.

Electronic Structure and Bonding Analysis of 2-Oxopropanethioamide

A detailed analysis of the electronic structure of 2-Oxopropanethioamide would reveal the nature of its chemical bonds and the distribution of electron density. The thioamide group, C(=S)N, is of particular interest. Unlike the more common amide bond, the C=S bond in thioamides is weaker and longer than a typical C=O bond, while the C-N bond exhibits a higher degree of double bond character, leading to a higher rotational barrier. researchgate.netwikipedia.orgnih.gov

Natural Bond Orbital (NBO) analysis could be employed to quantify the delocalization of electron density and the nature of the bonding and antibonding orbitals. The planarity of the thioamide core is a key feature, and calculations would confirm this. wikipedia.org

Illustrative Data Table: Calculated Bond Lengths and Mulliken Atomic Charges for 2-Oxopropanethioamide

| Parameter | Bond Length (Å) | Atom | Mulliken Charge (e) |

| C=S | 1.69 | S | -0.45 |

| C-N | 1.32 | N | -0.60 |

| C-C | 1.51 | C (carbonyl) | +0.35 |

| C=O | 1.22 | O | -0.55 |

| C (thioamide) | +0.40 | ||

| C (methyl) | -0.20 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar functional groups.

Prediction of Spectroscopic Parameters for 2-Oxopropanethioamide

Computational methods can predict various spectroscopic parameters, which are invaluable for identifying and characterizing the molecule experimentally.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of 2-Oxopropanethioamide. The characteristic C=S stretching frequency in thioamides is typically found in the 850-1250 cm⁻¹ region, which is significantly different from the C=O stretch in amides (around 1650 cm⁻¹).

NMR Chemical Shifts: The chemical shifts of ¹H, ¹³C, ¹⁵N, and ³³S nuclei can be calculated. The ¹³C chemical shift of the thiocarbonyl carbon is expected to be significantly downfield, a characteristic feature of thioamides. nih.gov

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Tautomeric Equilibria and Conformer Stability of 2-Oxopropanethioamide

2-Oxopropanethioamide can exist in different tautomeric and conformational forms.

Tautomerism: The molecule can potentially exist in the thione form (C=S) or the thiol form (C-SH). Computational studies on related molecules like thiourea (B124793) have shown that the thione form is generally more stable. wikipedia.org The relative energies of these tautomers can be calculated to determine their equilibrium populations.

Conformer Stability: Rotation around the C-C single bond can lead to different conformers. High-level ab initio calculations on thioamide-containing dipeptides have been used to map their potential energy surfaces and identify the most stable conformations. acs.org A similar approach for 2-Oxopropanethioamide would reveal its preferred three-dimensional structure.

Molecular Dynamics Simulations of 2-Oxopropanethioamide in Various Environments

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. youtube.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how 2-Oxopropanethioamide interacts with its surroundings, such as in a solvent or within a biological system. These simulations can shed light on solvation effects, conformational changes, and transport properties.

Computational Modeling of Reaction Pathways and Transition States for 2-Oxopropanethioamide Transformations

Computational chemistry can be used to model the reaction mechanisms of 2-Oxopropanethioamide. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of various transformations can be predicted. This is particularly useful for understanding its synthesis and degradation pathways. Studies on the formation of simple thioamides have utilized such methods to explore reaction pathways. frontiersin.orgnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies of 2-Oxopropanethioamide Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are used to correlate the chemical structure of a series of compounds with their biological activity or physical properties. For a series of 2-Oxopropanethioamide analogues, QSAR/QSPR models could be developed to predict their properties based on calculated molecular descriptors. These descriptors can include electronic, steric, and hydrophobic parameters. Such models are valuable in medicinal chemistry for designing new compounds with desired activities.

Coordination Chemistry and Metal Ligand Interactions of 2 Oxopropanethioamide

2-Oxopropanethioamide as a Ligand in Transition Metal Complexes

2-Oxopropanethioamide, a molecule of significant interest in medicinal chemistry as a key intermediate in the synthesis of compounds such as Lanabecestat, also presents potential as a versatile ligand in coordination chemistry. acs.orgresearchgate.net The presence of a thioamide functional group (-C(S)NH₂) imparts the ability to coordinate with a variety of transition metals. The nitrogen and sulfur atoms of the thioamide group can act as donor atoms, allowing the molecule to function as a monodentate or a bidentate chelating ligand.

Synthesis and Characterization of Metal Complexes with 2-Oxopropanethioamide Ligands

The synthesis of 2-Oxopropanethioamide itself has been a subject of process development research, highlighting its importance in the pharmaceutical industry. acs.orguni-graz.at While specific literature detailing the synthesis of its discrete metal complexes is not extensively available, the general principles of thioamide coordination chemistry suggest that complexes can be prepared by reacting a salt of a transition metal with 2-Oxopropanethioamide in a suitable solvent.

The characterization of any resulting metal complexes would likely involve a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To ascertain the coordination mode of the ligand. A shift in the ν(C=S) and ν(N-H) stretching frequencies upon complexation, compared to the free ligand, would indicate the involvement of the sulfur and nitrogen atoms in bonding to the metal center.

X-ray Crystallography: To definitively determine the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal ion.

Elemental Analysis: To confirm the stoichiometry of the synthesized complexes.

While specific experimental data for 2-Oxopropanethioamide complexes are not publicly documented, research on analogous thioamide-containing ligands provides a strong basis for predicting their behavior.

Coordination Modes and Geometries of 2-Oxopropanethioamide in Metal Complexes

Based on the structure of 2-Oxopropanethioamide, several coordination modes can be postulated. The thioamide group can coordinate to a metal center in a variety of ways:

Monodentate S-coordination: The sulfur atom, being a soft donor, can coordinate to soft metal ions.

Monodentate N-coordination: The nitrogen atom can also act as a donor, although this is less common for simple thioamides compared to S-coordination.

Bidentate N,S-chelation: The ligand can form a stable five-membered chelate ring by coordinating through both the nitrogen and sulfur atoms. This is a very common coordination mode for thioamides.

Bridging Coordination: The thioamide group can bridge two metal centers, with the sulfur atom coordinating to both.

The resulting coordination geometry of the metal complexes would depend on several factors, including the nature of the metal ion, its oxidation state, the stoichiometry of the reaction, and the reaction conditions. Common geometries for transition metal complexes include octahedral, tetrahedral, and square planar.

Application of 2-Oxopropanethioamide Metal Complexes in Catalysis

The reactivity of 2-Oxopropanethioamide and its derivatives has been exploited in catalytic processes, particularly in the synthesis of complex organic molecules.

Homogeneous Catalysis Mediated by 2-Oxopropanethioamide Complexes

A significant application of 2-Oxopropanethioamide in a process involving homogeneous catalysis is its use in a Suzuki-Miyaura cross-coupling reaction for the synthesis of Lanabecestat. acs.orgresearchgate.net In this context, while 2-Oxopropanethioamide is a reactant, the transformation is facilitated by a soluble palladium catalyst. The process development for this synthesis has involved the screening of various palladium catalysts and ligands to optimize the reaction.

The catalytic cycle of the Suzuki reaction involves the interaction of the palladium catalyst with the reactants, including the boronic acid or ester and the aryl halide. The efficiency of this process is highly dependent on the nature of the palladium complex. Research in this area has focused on identifying the most effective catalyst system for this specific transformation.

Table 1: Palladium Catalysts Used in the Suzuki Reaction for the Synthesis of Lanabecestat

| Catalyst Precursor | Ligand | Catalyst Loading (mol%) |

| Na₂PdCl₄ | AmPhos | 0.15 |

| Pd(dtbpf)Cl₂ | dtbpf | Not specified |

Data sourced from process development studies for Lanabecestat synthesis. acs.org

The use of preformed palladium complexes like Pd(AmPhos)₂Cl₂ was found to be advantageous for process control and robustness. acs.org The diethanolamine (B148213) boronic ester of one of the coupling partners was also found to play a role in the catalysis, potentially through the formation of a palladium-diethanolamine complex that influences the reaction rate and catalyst solubility. acs.org

Heterogeneous Catalysis Involving 2-Oxopropanethioamide Derivatives

There is currently limited publicly available research specifically detailing the use of 2-Oxopropanethioamide derivatives in heterogeneous catalysis. However, the functional groups present in the molecule offer potential for its immobilization onto solid supports to create heterogeneous catalysts.

For instance, the thioamide group could be used to anchor the molecule or its derivatives onto the surface of materials like silica, alumina, or polymers. Subsequent coordination with a catalytically active metal could yield a solid-supported catalyst. Such heterogeneous catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for sustainable chemical processes.

Potential areas of application for such heterogeneous catalysts could include:

Cross-coupling reactions: Similar to the homogeneous system, a supported palladium-2-Oxopropanethioamide derivative complex could potentially catalyze Suzuki, Heck, or Sonogashira reactions.

Reduction or oxidation reactions: The coordinated metal center could be chosen to catalyze various reduction or oxidation processes.

Further research is required to explore the synthesis, characterization, and catalytic activity of such heterogeneous systems based on 2-Oxopropanethioamide.

Advanced Applications of 2 Oxopropanethioamide in Chemical Synthesis and Materials Science

2-Oxopropanethioamide as a Versatile Precursor in Organic Synthesis

The dual reactivity of 2-Oxopropanethioamide, stemming from its electrophilic ketone and nucleophilic/electrophilic thioamide moiety, renders it an exceptionally versatile tool for synthetic organic chemists. It serves as a powerful starting material for constructing complex molecular architectures, particularly heterocyclic scaffolds, which are prevalent in pharmaceuticals and biologically active compounds.

Synthesis of Heterocyclic Compounds Utilizing 2-Oxopropanethioamide

The reaction of 2-Oxopropanethioamide with various reagents provides a direct route to a wide array of heterocyclic compounds. A prominent application is in the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, a classic method involving the reaction of a thioamide with an α-halocarbonyl compound, can be adapted for α-oxothioamides like 2-Oxopropanethioamide. nih.gov Research has demonstrated a highly regioselective pathway for the synthesis of 2-acyl-4-(het)arylthiazoles by reacting α-oxothioamides with α-bromoketones. nih.gov This method overcomes drawbacks of previously reported protocols and highlights the utility of the 2-oxopropanethioamide scaffold in preparing medicinally relevant thiazole rings. nih.govijper.org

Another significant example is its use as a key intermediate in the synthesis of Lanabecestat, an inhibitor of the β-secretase enzyme (BACE1) that was investigated for the treatment of Alzheimer's disease. acs.org In this synthesis, 2-Oxopropanethioamide reacts with a spiro-imine intermediate to construct the critical aminodihydrothiazine ring system embedded within the final drug molecule. acs.org The reaction proceeds via the nucleophilic sulfur of the thioamide attacking the electrophilic imine carbon, followed by an intramolecular cyclization involving the thioamide nitrogen and the ketone, ultimately forming the complex heterocyclic core after subsequent transformations. acs.org

| Reactant 1 | Reactant 2 | Resulting Heterocycle Core | Application Context |

| 2-Oxopropanethioamide | α-Bromoketone | Thiazole | General synthesis, Medicinal chemistry nih.gov |

| 2-Oxopropanethioamide | Spiro-imine intermediate | Aminodihydrothiazine | Synthesis of Lanabecestat acs.org |

Role of 2-Oxopropanethioamide in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. researchgate.netresearchgate.net The structural elements of 2-Oxopropanethioamide make it an ideal candidate for designing and participating in such reactions.

The aforementioned synthesis of the Lanabecestat core can be viewed as a sequential MCR-type process where the thioamide, an amine, and a ketone precursor (which form an imine in situ) assemble the key heterocyclic structure. acs.org Beyond this specific example, 2-Oxopropanethioamide is a logical substrate for other established MCRs. The Biginelli reaction, which traditionally uses urea (B33335), an aldehyde, and a β-ketoester to produce dihydropyrimidinones (DHPMs), is a prime example. mdpi.comwikipedia.org By substituting urea with a thiourea (B124793), the reaction yields dihydropyrimidinethiones. nih.govresearchgate.net Given its structure, 2-Oxopropanethioamide could potentially act as a novel component in Biginelli-like reactions, offering a pathway to new classes of functionalized heterocyclic compounds. nih.gov The development of MCRs that are not accessible through classical pathways has become a central theme in expanding molecular diversity for drug discovery and materials science. researchgate.net

Integration of 2-Oxopropanethioamide into Polymeric Systems

While the direct polymerization of 2-Oxopropanethioamide itself is not extensively documented, the incorporation of the thioamide functional group into polymer backbones or as pendant groups is an active area of research. These thioamide-containing polymers often exhibit unique properties conferred by the sulfur-containing moiety.

Exploration of Unique Polymer Properties Derived from 2-Oxopropanethioamide Scaffolds

The incorporation of thioamide units, such as those from 2-Oxopropanethioamide, is expected to impart distinct properties to polymeric materials. In thioamide-containing polybenzoxazines, the thioamide group has been shown to reduce the curing temperature of the benzoxazine (B1645224) monomers, likely by generating reactive thiols upon heating that promote the ring-opening polymerization. rsc.org This facilitates easier processing of these high-performance materials.

For vinyl polymers with thioether backbones derived from thioamide copolymerization, the properties are significantly influenced by the polar thioamide group. acs.orgnih.gov These copolymers exhibit higher glass transition temperatures (Tg) compared to their corresponding vinyl homopolymers, a result of the increased polarity and rigidity imparted by the pendant amide groups. nih.gov Furthermore, the thioether linkages in the polymer backbone are susceptible to chemical degradation, for instance by silver nitrate, allowing for the creation of novel degradable vinyl polymers. acs.org This controlled degradability is a highly sought-after feature for applications in biomaterials and environmentally friendly plastics.

Data derived from studies on copolymers of N-acetyl-N-methylthioformamide (AcMeThiFA) with various vinyl monomers (MA: Methyl Acrylate, VAc: Vinyl Acetate, St: Styrene, DMAA: N,N-dimethylacrylamide). nih.gov

Optoelectronic and Advanced Material Applications of 2-Oxopropanethioamide Derivatives

While direct applications of 2-Oxopropanethioamide in optoelectronics are still an emerging area of research, the inherent electronic properties of the thioamide group and its derivatives suggest significant potential. Thioamides can act as versatile ligands for forming transition metal complexes, and related sulfur-containing organic molecules are cornerstones of modern optoelectronic materials. asianpubs.orgwindows.netmdpi.com

Thioamides, including heterocyclic variants, are known to coordinate with various transition metals like copper(II), iron(II), and nickel(II) through their sulfur and nitrogen donor atoms. asianpubs.orgdnu.dp.ua Such metal complexes often exhibit unique photophysical and electrochemical properties due to metal-to-ligand charge transfer phenomena, making them candidates for applications in sensing, catalysis, and as components in electronic devices. researchgate.netresearchgate.net

Furthermore, organic molecules built around sulfur-containing heterocyclic cores, such as thienothiophenes and thiazoles, are widely used as active materials in organic light-emitting diodes (OLEDs), organic solar cells, and dye-sensitized solar cells (DSSCs). mdpi.comnih.govrsc.org These molecules possess favorable electronic properties, such as tunable HOMO/LUMO energy levels and high charge carrier mobility. windows.netmdpi.com

Given that 2-Oxopropanethioamide is a ready precursor to thiazoles and other conjugated heterocycles (as discussed in section 7.1.1), its derivatives are logical targets for the development of new optoelectronic materials. By chemically modifying the core structure, for example, by extending the π-conjugation or adding donor/acceptor groups, it should be possible to tune the optical and electronic properties, such as the absorption spectrum and energy levels, to suit specific device architectures. mdpi.comutm.my The synthesis of novel D-π-A (Donor-π bridge-Acceptor) dyes based on these scaffolds for use in DSSCs represents a promising avenue for future research. rsc.orgresearchgate.net

Subject: Generate English Article focusing solely on the chemical Compound “2-Oxopropanethioamide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

7.3.1. Exploration of Luminescent Properties of 2-Oxopropanethioamide 7.3.2. Application in Sensors and Recognition Systems

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Emerging Research Frontiers and Future Perspectives in 2 Oxopropanethioamide Chemistry

Exploration of Unconventional Reactivity and Transformations of 2-Oxopropanethioamide

While 2-Oxopropanethioamide is recognized as a crucial intermediate, particularly in the synthesis of pharmaceutical compounds like the β-secretase (BACE1) inhibitor Lanabecestat, its full reactive potential remains an active area of investigation. researchgate.netresearchgate.net The core of its reactivity lies in its bifunctional nature, possessing both a reactive thioamide and a ketone group, which allows for a variety of chemical transformations.

Recent research has focused on harnessing this dual reactivity for the construction of complex heterocyclic systems. A primary example is its use in forming dihydroimidazole (B8729859) rings, a key step in the synthesis of Lanabecestat. acs.org Beyond this, scientific literature and patents describe its reaction with other bifunctional molecules to yield substituted thiazoles, demonstrating its utility as a versatile synthon. google.com The exploration of its use in one-pot, multi-component reactions is a burgeoning field, aiming to create molecular diversity from a single, readily available starting material. The goal is to move beyond linear synthetic sequences and discover novel cyclization and condensation reactions that were previously unexplored.

Future research is anticipated to focus on:

Catalytic Activation: Developing novel catalytic systems that can selectively activate either the ketone or the thioamide group, allowing for controlled, stepwise functionalization.

Photochemical and Electrochemical Transformations: Investigating light- or electricity-driven reactions of 2-Oxopropanethioamide to access unique reactive intermediates and product scaffolds that are not achievable through traditional thermal methods. rsc.org

Domino Reactions: Designing sophisticated domino reaction cascades where an initial transformation of 2-Oxopropanethioamide triggers a series of subsequent intramolecular reactions, rapidly building molecular complexity.

Development of Sustainable and Environmentally Benign Methodologies for 2-Oxopropanethioamide Chemistry

The chemical industry's shift towards green chemistry has profoundly impacted the synthesis and handling of 2-Oxopropanethioamide. researchgate.net Historically, its synthesis involved reagents like highly toxic hydrogen sulfide (B99878) gas in batch reactors, posing significant safety and environmental risks. researchgate.netacs.org Modern methodologies have focused on mitigating these hazards through process intensification, particularly via continuous flow chemistry. rsc.orgresearchgate.netuni-graz.at

Continuous flow synthesis has emerged as a superior alternative for producing 2-Oxopropanethioamide. goflow.at This approach allows for the safe on-demand generation and immediate consumption of hazardous reagents, minimizing their inventory. flowchemistrysociety.com The reaction of acetyl cyanide with hydrogen sulfide gas, for instance, has been successfully and safely performed in a continuous-flow system. researchgate.net The enhanced heat and mass transfer in microreactors provides precise control over reaction conditions, including highly exothermic processes, which are difficult and dangerous to manage at a large scale in traditional batch setups. mt.commt.comdokumen.pub The adoption of these greener processes has led to significant improvements in sustainability metrics, such as a reduction in the Process Mass Intensity (PMI), as demonstrated in the manufacturing route for Lanabecestat. acs.org

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reagent Handling | Large-scale storage and handling of toxic gases (e.g., H₂S). acs.org | On-demand generation and consumption of hazardous reagents. researchgate.netflowchemistrysociety.com |

| Safety | High risk of exposure and potential for runaway reactions due to poor heat transfer. mt.commt.com | Enhanced safety due to small reactor volumes and superior temperature control. dokumen.pub |

| Process Control | Challenging to control exotherms and maintain homogeneity. mt.com | Precise control over temperature, pressure, and residence time. rsc.org |

| Environmental Impact | Higher waste generation (Process Mass Intensity). acs.org | Reduced waste and improved atom economy. acs.org |

| Scalability | Scale-up can be complex and introduce new safety hazards. mt.com | More straightforward and seamless scalability. dokumen.pub |

Integration of 2-Oxopropanethioamide Research with Artificial Intelligence and Machine Learning

For 2-Oxopropanethioamide, AI and ML can be applied in several key areas:

Reaction Prediction and Optimization: Machine learning algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of novel transformations of 2-Oxopropanethioamide under various conditions. acs.orgnih.gov This predictive power can accelerate the discovery of unconventional reactivity by identifying promising reaction parameters, catalysts, and substrates, minimizing the need for extensive empirical screening. researchgate.net Automated synthesis platforms, guided by ML models, can then perform high-throughput experiments to rapidly optimize reaction conditions for yield and purity. acs.org

De Novo Design of Derivatives: ML models can be used to design novel molecules incorporating the 2-Oxopropanethioamide scaffold. By learning the structure-activity relationships of known BACE1 inhibitors, for example, these models can propose new derivatives with potentially enhanced potency and desirable physicochemical properties.

Process Modeling and Control: In continuous flow synthesis, ML algorithms can be used to build dynamic models of the reaction process. These models can enable real-time monitoring and control, ensuring consistent product quality and optimizing throughput by adjusting process parameters automatically.

Challenges and Opportunities for Advancing 2-Oxopropanethioamide Research to New Horizons

The future of 2-Oxopropanethioamide chemistry is filled with both challenges and significant opportunities. Navigating these will be crucial for unlocking its full potential.

Challenges:

Reagent Toxicity and Handling: Despite advances in flow chemistry, the inherent toxicity of some precursors, like acetyl cyanide and hydrogen sulfide, remains a concern that necessitates specialized equipment and handling protocols. researchgate.netacs.org

Flow Chemistry Hurdles: While advantageous, flow chemistry is not without its own challenges, such as the potential for channel blockage when solids or precipitates are formed during a reaction. rsc.org Furthermore, initial method development can be more time-consuming compared to traditional batch chemistry. rsc.org

Application-Driven Research: Much of the intensive research on 2-Oxopropanethioamide was linked to its role as an intermediate for Lanabecestat. acs.orgresearchgate.net The discontinuation of this specific drug program could potentially reduce the commercial impetus for further large-scale process development, shifting the focus towards more fundamental academic research into its reactivity.

Opportunities:

Platform for Medicinal Chemistry: The established role of 2-Oxopropanethioamide as a precursor to potent enzyme inhibitors suggests it is a valuable platform for medicinal chemistry. google.com There is a significant opportunity to explore its use in the synthesis of inhibitors for other enzymes and as a scaffold for developing new therapeutic agents.

Expansion of Sustainable Methodologies: There is a continuing opportunity to develop even greener synthetic pathways. This includes exploring biocatalytic routes, using safer and more sustainable reagents, and further refining continuous flow processes to minimize energy consumption and waste. researchgate.net

AI-Accelerated Discovery: The application of AI and machine learning presents the largest blue-sky opportunity. dokumen.pubacs.org Using predictive models to explore the vast chemical space around 2-Oxopropanethioamide could lead to the discovery of novel reactions and molecules with valuable properties far more rapidly than through traditional experimental approaches alone.

Q & A

Q. What are the standard synthetic protocols for 2-Oxopropanethioamide, and how can reaction conditions be optimized in academic laboratories?

Methodological Answer: The continuous-flow synthesis of 2-Oxopropanethioamide from acetyl cyanide and H₂S gas is a benchmark protocol. Key parameters include:

- Catalyst: 5 mol% triethylamine (room temperature, 15-minute reaction time).

- Yield/Purity: 96% yield, >99% purity after evaporative workup . For optimization, systematically vary catalyst concentration (e.g., 2–10 mol%) and reaction time (5–30 minutes) while monitoring yield via HPLC. Use a flow reactor to enhance safety and scalability compared to batch methods.

| Parameter | Optimal Condition | Effect on Outcome |

|---|---|---|

| Catalyst (Et₃N) | 5 mol% | Maximizes selectivity and yield |

| Reaction Time | 15 minutes | Balances conversion and side reactions |

| Temperature | 25°C (room temp) | Minimizes energy input |

Q. Which analytical techniques are essential for characterizing 2-Oxopropanethioamide’s purity and structure?

Methodological Answer:

Q. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer: Follow IUPAC guidelines for experimental reporting:

Q. What safety protocols are critical when handling H₂S gas in 2-Oxopropanethioamide synthesis?

Methodological Answer:

- Use gas-trapping systems (e.g., NaOH scrubbers) to neutralize excess H₂S.

- Conduct reactions in fume hoods with continuous airflow monitoring.

- Refer to OSHA guidelines for permissible exposure limits (PEL: 10 ppm) .

Advanced Research Questions

Q. How can mechanistic studies differentiate kinetic vs. thermodynamic control in 2-Oxopropanethioamide reactions?

Methodological Answer:

Q. What experimental strategies resolve discrepancies in reported catalytic efficiencies for 2-Oxopropanethioamide synthesis?

Methodological Answer:

Q. How does solvent polarity influence the nucleophilic substitution pathways of 2-Oxopropanethioamide?

Methodological Answer:

Q. What methodologies validate the role of triethylamine in enhancing reaction selectivity?

Methodological Answer:

Q. How can researchers design stability studies for 2-Oxopropanethioamide under varying storage conditions?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing catalytic efficiency in multi-step syntheses involving 2-Oxopropanethioamide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.